molecular formula C4H4IN3O B2961256 4-Iodo-1H-pyrazole-3-carboxamide CAS No. 1327155-29-2

4-Iodo-1H-pyrazole-3-carboxamide

Cat. No.: B2961256
CAS No.: 1327155-29-2
M. Wt: 237
InChI Key: YUFQEOAAYWWWSQ-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and organic synthesis, belonging to the class of N-carboxamide-substituted pyrazoles . As a multifunctional heterocyclic building block, it combines a pyrazole core known for its diverse pharmacological potential with both an iodinated site for further structural elaboration and a carboxamide group that can influence molecular recognition and binding interactions . Pyrazole derivatives are established as privileged scaffolds in drug discovery, with well-documented applications as inhibitors of protein glycation and possessing antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . Specifically, structurally related 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties, with some compounds demonstrating the ability to interact with DNA through a minor groove binding model, as determined by electronic absorption spectroscopy and viscosity measurements . The iodine atom at the 4-position of the pyrazole ring makes this compound a particularly valuable synthetic intermediate. It is amenable to various metal-catalyzed cross-coupling reactions, such as Sonogashira and Grignard exchanges, allowing researchers to efficiently create a diverse array of more complex and functionalized molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or synthetic precursor. It is supplied For Research Use Only (RUO) and is not intended for direct human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFQEOAAYWWWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo 1h Pyrazole 3 Carboxamide and Its Analogues

Retrosynthetic Analysis of the 4-Iodo-1H-pyrazole-3-carboxamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several key disconnections that form the basis of a logical synthetic plan.

The primary disconnections for the target scaffold are:

C-I Bond: The iodine atom at the C-4 position can be installed late in the synthesis via an electrophilic iodination reaction on a pre-formed pyrazole (B372694) ring. This suggests a pyrazole-3-carboxamide precursor.

Amide Bond: The carboxamide group at the C-3 position can be formed from a corresponding pyrazole-3-carboxylic acid or its ester derivative. This disconnection points to a 4-iodo-1H-pyrazole-3-carboxylic acid or ester as a key intermediate.

Pyrazole Ring: The core pyrazole ring is most commonly formed through a cyclocondensation reaction. This involves disconnecting the N1-C5 and C3-N2 bonds, leading back to a hydrazine (B178648) (or a derivative) and a 1,3-dicarbonyl compound or its synthetic equivalent.

Based on this analysis, a forward synthesis would logically involve:

Formation of a substituted pyrazole core, often with ester groups at the C3 and C5 positions.

Selective hydrolysis and/or functionalization to yield a pyrazole-3-carboxamide intermediate.

Regioselective iodination at the C-4 position to furnish the final product.

Strategies for Iodination at the C-4 Position of the Pyrazole Ring

The introduction of an iodine atom at the C-4 position is a critical step in finalizing the this compound structure. The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution, with the C-4 position being the most nucleophilic and sterically accessible site.

Direct iodination of the pyrazole ring is the most straightforward method for installing the C-4 iodo group. This is typically achieved using an electrophilic iodine source. A variety of reagents and conditions have been developed to achieve high regioselectivity and yield for C-4 iodination.

Common electrophilic iodinating agents include:

Iodine (I₂): Often used in the presence of an oxidizing agent or a base. Systems like I₂/NaI or I₂ with sodium acetate (B1210297) in water are effective. researchgate.net

N-Iodosuccinimide (NIS): A mild and convenient source of electrophilic iodine, often used in solvents like acetic acid or trifluoroacetic acid. nih.gov

Iodine Monochloride (ICl): A highly reactive reagent capable of iodinating even less reactive pyrazole systems. It has been used to perform dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles in one step to yield 1-acyl-4-iodo-1H-pyrazoles. nih.gov

Electrochemical Iodination: An alternative method involves the electrochemical generation of an iodinating species from a source like potassium iodide (KI), which can then react with the pyrazole substrate. researchgate.net

A highly regioselective method for C-4 iodination involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst with elemental iodine. nih.gov This approach provides the 4-iodo product, while alternative methods like lithiation followed by quenching with iodine tend to produce the 5-iodo isomer. nih.gov

Table 2: Selected Electrophilic Iodination Methods for Pyrazoles

Pyrazole SubstrateIodinating Agent/ConditionsPosition of IodinationYieldReference
1-Aryl-3-CF₃-1H-pyrazoleI₂, CAN, MeCN/H₂OC-4High nih.gov
1-Acyl-5-hydroxy-4,5-dihydropyrazoleICl, Li₂CO₃, CH₂Cl₂C-4 (with dehydration)Good nih.gov
PyrazoleKI, H₂O, Pt-anode (electrochemical)C-457-60% researchgate.net
1-Aryl-3-CF₃-1H-pyrazoleNIS, TFA, Acetic AcidC-4Good nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves a directing metalation group (DMG) that coordinates to a strong organolithium or amide base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgnih.gov The resulting organometallic intermediate is then trapped with an electrophile, such as an iodine source (e.g., I₂), to introduce the halogen.

For pyrazoles, the N-1 substituent can act as a directing group. For example, in 1-phenylpyrazoles, the pyrazole ring's N-2 atom can direct lithiation to the ortho-position of the phenyl ring. oup.com Alternatively, direct deprotonation of the pyrazole ring itself is also possible. The C-5 proton of the pyrazole ring is generally the most acidic and is the typical site of deprotonation when treated with a strong base like n-butyllithium (n-BuLi). nih.govreddit.com Quenching this C-5 lithiated species with iodine provides a highly selective route to 5-iodopyrazoles. nih.gov

While direct C-4 lithiation via DoM is not the preferred pathway due to the higher acidity of the C-5 proton, the DoM strategy is a cornerstone of regioselective functionalization and provides a complementary route to the electrophilic substitution methods, particularly for creating 5-halo isomers or functionalizing N-aryl substituents. oup.comrsc.org

Formation of the Carboxamide Functional Group at the C-3 Position

The introduction of a carboxamide functional group at the C-3 position of the 4-iodopyrazole (B32481) ring is a pivotal step in the synthesis of the target compound and its derivatives. This transformation is typically achieved through the amidation of carboxylic acid or ester precursors.

A prevalent and well-established method for the synthesis of pyrazole-3-carboxamides involves the conversion of a corresponding carboxylic acid or its ester derivative. The reactivity of these precursors dictates the specific conditions required for the amidation reaction.

From Carboxylic Acid Precursors:

The direct amidation of a carboxylic acid is often challenging due to the acidic nature of the carboxylic acid protonating the amine, rendering it non-nucleophilic. Therefore, the carboxylic acid is typically activated to facilitate the reaction. A common strategy is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For instance, 4-iodo-1H-pyrazole-3-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-iodo-1H-pyrazole-3-carbonyl chloride. This intermediate readily reacts with a wide range of amines, including ammonia, primary amines, and secondary amines, to yield the desired carboxamide. This two-step, one-pot approach is widely employed for the synthesis of various pyrazole carboxamide derivatives. nih.govnih.govresearchgate.net

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine under milder conditions than those required for acid chloride formation. A variety of coupling reagents are available, each with its own advantages and specific applications.

Coupling Reagent ClassExamplesGeneral Features
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Widely used, but can lead to racemization and the formation of urea (B33335) byproducts that may be difficult to remove. peptide.com
Phosphonium (B103445) Salts(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)Highly efficient but can be expensive and generate stoichiometric amounts of waste.
Uronium/Guanidinium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Similar to phosphonium salts in terms of efficiency and are commonly used in peptide synthesis.

The choice of coupling reagent and reaction conditions, such as solvent and temperature, depends on the specific substrates and the desired purity of the final product.

From Ester Precursors:

The synthesis of this compound can also be accomplished starting from an ester precursor, such as ethyl 4-iodo-1H-pyrazole-3-carboxylate. The direct amidation of esters, often referred to as aminolysis, typically requires harsh reaction conditions, such as high temperatures and pressures, especially with unactivated esters. However, the reaction can be facilitated by using a large excess of the amine or by employing a catalyst. For instance, the aminolysis of ethyl 3-amino-1H-pyrazole-4-carboxylate has been reported to convert the cyano group into an amide group under certain conditions. researchgate.net While not a direct amidation of the ester, this highlights the reactivity of related pyrazole derivatives.

Beyond the classical amidation of carboxylic acids and esters, several alternative synthetic strategies have been developed for the formation of carboxamides. These methods often offer advantages in terms of efficiency, atom economy, and functional group tolerance.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and efficient approach to complex molecules. The Ugi and Passerini reactions are prominent examples of MCRs that can be utilized for the synthesis of carboxamides.

The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. By carefully selecting the starting materials, it is possible to construct pyrazole-containing carboxamides. For example, a pyrazole-containing aldehyde or amine could be used as one of the components. The Ugi reaction is particularly advantageous for creating molecular diversity in a combinatorial fashion. nih.gov

The Passerini three-component reaction (P-3CR) is another valuable tool for the synthesis of α-acyloxy carboxamides from an aldehyde or ketone, a carboxylic acid, and an isocyanide. rsc.orgbeilstein-archives.org While the direct product is not a simple carboxamide, the α-acyloxy group can be further manipulated to achieve the desired functionality.

Enzymatic Synthesis:

The use of enzymes as catalysts in organic synthesis has gained significant attention due to their high selectivity and mild reaction conditions. Lipases and proteases are classes of enzymes that can catalyze the formation of amide bonds. This biocatalytic approach offers a green alternative to traditional chemical methods, often proceeding with high chemo-, regio-, and enantioselectivity. The application of enzymatic amidation to the synthesis of pyrazole carboxamides is an emerging area of research with the potential for developing more sustainable synthetic processes.

Development of Novel and Green Synthetic Protocols for this compound

In line with the principles of green chemistry, there is a continuous effort to develop more environmentally benign and efficient synthetic methods. This includes the use of catalytic processes, alternative energy sources like microwaves, and advanced reactor technologies such as flow chemistry.

Catalytic methods for amide bond formation are highly desirable as they reduce the need for stoichiometric activating agents, thereby minimizing waste generation. nih.gov Various metal-based catalysts have been developed for the direct amidation of carboxylic acids. For example, complexes of titanium, zirconium, and hafnium have been shown to be effective catalysts for this transformation. researchgate.netrsc.org These methods typically operate under mild conditions and are tolerant of a range of functional groups. The application of such catalytic systems to the synthesis of this compound from its corresponding carboxylic acid presents a promising avenue for a more atom-economical and sustainable process.

The presence of the iodo-substituent on the pyrazole ring also opens up possibilities for metal-catalyzed cross-coupling reactions to introduce further diversity into the molecule. However, the development of catalytic methods that are compatible with the iodo-functionality is crucial.

Synthetic StepConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to DaysMinutes
Energy ConsumptionHigherLower
Product YieldOften lowerOften higher
Side ReactionsMore prevalentOften reduced

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of pipes (B44673) or microreactors. This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. mdpi.comnih.gov

The synthesis of pyrazole derivatives has been successfully translated to flow chemistry systems. mdpi.comresearchgate.net For instance, a two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed, demonstrating the potential for the efficient and scalable production of these important heterocycles. researchgate.net Furthermore, the in-flow conversion of a carboxylic acid to an N-acylpyrazole followed by further transformations has been reported, showcasing the modularity of flow chemistry for multi-step syntheses. acs.orgnih.gov The application of flow chemistry to the synthesis of this compound could enable a safer, more efficient, and scalable manufacturing process, which is particularly important for the production of active pharmaceutical ingredients and agrochemicals.

Solvent-Free and Environmentally Benign Methodologies

The development of synthetic routes that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. In the context of this compound and its analogues, several innovative methodologies have emerged that align with these principles. These techniques not only reduce the environmental impact but also often lead to improved reaction efficiency, shorter reaction times, and higher yields. The primary solvent-free and environmentally benign approaches applicable to the synthesis of these pyrazole derivatives include microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. mdpi.comnih.gov This technique is particularly well-suited for solvent-free reactions.

In the synthesis of pyrazole derivatives, microwave-assisted methods have been successfully employed for various reaction types, including the formation of the pyrazole core and subsequent functionalization. For instance, a novel approach to the synthesis of 3,5-disubstituted-1H-pyrazoles involves the microwave-assisted cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds under solvent-free conditions. nih.gov This method, which can also be performed as a "one-pot" synthesis directly from the carbonyl precursors, offers high yields and short reaction times. nih.gov

While a direct microwave-assisted, solvent-free synthesis of this compound is not extensively documented, the principles can be applied to its synthesis. For example, the amidation of a 4-iodopyrazole-3-carboxylic acid derivative could potentially be achieved under microwave irradiation in the absence of a solvent, possibly with a catalytic amount of a suitable coupling agent. A study on the direct amidation of carboxylic acids with amines using ceric ammonium nitrate (CAN) as a catalyst under solvent-free microwave conditions has shown great promise for a wide range of substrates. nih.gov This approach could conceivably be adapted for the final step in the synthesis of this compound.

The following table summarizes findings for the microwave-assisted synthesis of various pyrazole derivatives, illustrating the potential for applying these conditions to the target compound and its analogues.

Starting Material 1Starting Material 2Catalyst/ConditionsProductYield (%)TimeReference
α,β-Unsaturated Ketonep-ToluenesulfonhydrazideK2CO3, DMF (catalytic), 130°C, MW3,5-Disubstituted-1H-pyrazoleHighShort mdpi.com
4-Nitrophenylhydrazine1,3-Dicarbonyl compoundMW heating4-(Pyrazol-1-yl)aniline derivativeSignificantly ImprovedMinutes nih.gov
Carboxylic AcidAmineCeric Ammonium Nitrate (CAN), 160-165°C, MWAmideHigh- nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can promote reactions through acoustic cavitation. This phenomenon can lead to the formation of localized hot spots with high temperatures and pressures, enhancing reaction rates and yields. Ultrasound-assisted synthesis is often considered a green technique as it can reduce reaction times and energy consumption. nih.gov

Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including pyrazoles. For example, the synthesis of 5-amino-3-phenylpyrazoles from α-oxoketene O,N-acetals has been achieved using montmorillonite (B579905) K-10 under sonication conditions. nih.gov This demonstrates the utility of ultrasound in the formation of the pyrazole ring.

A review of ultrasound-assisted synthesis of pyrimidines and their fused derivatives highlights several instances where pyrazole precursors are used, and the reactions are promoted by ultrasound, often with improved yields and shorter reaction times compared to conventional methods. nih.gov For the synthesis of this compound analogues, ultrasound could be employed in the cyclization step to form the pyrazole ring or in the subsequent amidation step. The synthesis of pyrazoline derivatives from chalcones using ultrasound has been reported as a sustainable and environmentally friendly approach. nih.gov

The following table presents data from studies on the ultrasound-assisted synthesis of pyrazole and related heterocyclic derivatives.

Starting Material 1Starting Material 2Catalyst/ConditionsProductYield (%)TimeReference
α-Oxoketene O,N-acetalsHydrazineMontmorillonite K-10, Ultrasound5-Amino-3-phenylpyrazoleGood- nih.gov
ChalconesHydrazineUltrasoundPyrazoline derivatives64-8225 min nih.gov
PyrazoleElectrophilesAcetic Acid, 40°C, UltrasoundFused Pyrimidines74-8630-40 min nih.gov

Mechanochemical Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. These reactions are typically performed in the absence of a solvent, making them inherently environmentally friendly. This technique is gaining traction as a green synthetic method for a variety of organic transformations.

A solvent-free, two-step mechanochemical synthesis of polysubstituted pyrazoles has been described, starting from chalcones and hydrazonoyl halides. mdpi.com This process involves a [3+2]-cycloaddition followed by oxidation. While this specific example does not yield the desired substitution pattern for this compound, it showcases the feasibility of constructing the pyrazole ring using mechanochemistry.

The application of mechanochemistry to the synthesis of halogenated pyrazoles is an area of active research. Given that many reactions can be translated from solution-based to mechanochemical conditions, it is plausible that the iodination of a suitable pyrazole precursor could be achieved through ball milling with an appropriate iodine source. Similarly, the amidation of 4-iodo-1H-pyrazole-3-carboxylic acid could potentially be carried out mechanochemically.

The following table provides an example of the application of mechanochemistry in the synthesis of pyrazole derivatives.

Starting Material 1Starting Material 2ConditionsProductYieldReference
ChalconesHydrazonoyl HalidesBall-milling (solvent-free)Polysubstituted PyrazolesFair mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 4 Iodo 1h Pyrazole 3 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 4-Iodo-1H-pyrazole-3-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR for Structural and Electronic Environment Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the pyrazole (B372694) ring proton (H5), the pyrazole N-H proton, and the carboxamide (-CONH₂) protons.

The chemical shift of the pyrazole ring proton, H5, is influenced by the electronic effects of the adjacent iodine atom and the carboxamide group. In the parent 4-iodo-1H-pyrazole, the H3 and H5 protons are equivalent and resonate at approximately 7.68 ppm in CD₂Cl₂. mdpi.comsemanticscholar.org The introduction of the electron-withdrawing carboxamide group at the C3 position is expected to deshield the H5 proton, shifting its resonance downfield, likely into the region of 8.0-8.3 ppm.

The pyrazole N-H proton is characterized by a broad signal due to tautomerism and quadrupole broadening from the adjacent nitrogen atom. In a series of 4-halogenated pyrazoles, the N-H chemical shift moves downfield with decreasing halogen electronegativity, with 4-iodo-1H-pyrazole showing a calculated N-H shift of 10.00 ppm. mdpi.com The presence of the carboxamide group, which can participate in intermolecular hydrogen bonding, would further influence this shift, which is expected to appear as a broad singlet above 10 ppm, potentially as high as 13-14 ppm, depending on the solvent and concentration.

The two protons of the primary amide group (NH₂) are typically diastereotopic and may appear as two distinct broad singlets, usually in the range of 7.0-8.0 ppm. Their chemical shift and broadness are highly dependent on temperature, solvent, and the extent of hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H5 8.0 - 8.3 Singlet (s) Deshielded by adjacent C=O and I substituents.
NH (pyrazole) 13.0 - 14.0 Broad Singlet (br s) Shift is highly dependent on solvent and concentration.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, four distinct signals are expected for the three pyrazole ring carbons and the carbonyl carbon of the amide group.

C3: This carbon, attached to the carboxamide group, is expected to resonate in the range of 140-150 ppm. In related pyrazole systems, the carbon bearing an aryl or similar substituent (C3) appears in this region. cdnsciencepub.com

C4: The carbon atom bonded to the iodine (C4) is anticipated to have a significantly upfield chemical shift due to the heavy atom effect of iodine. In 4-iodopyrazole (B32481), this signal is found at approximately 77.2 ppm. chemicalbook.com A similar value is expected for the title compound.

C5: This CH carbon's chemical shift is influenced by both the adjacent C4-I bond and the N1 atom. In N-H pyrazoles, the C5 chemical shift is typically around 130-140 ppm.

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxamide group is expected to appear in the typical range for amides, approximately 160-165 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O 160 - 165 Typical range for primary amide carbonyl.
C3 140 - 150 Attached to the electron-withdrawing carboxamide group.
C5 130 - 140 Pyrazole ring CH carbon.

Nitrogen-15 (¹⁵N) NMR for Pyrazole Nitrogen Characterization

¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atoms. The pyrazole ring contains two distinct nitrogen environments: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). In studies of related pyrazoles, these two nitrogens show well-separated signals. acs.org For this compound, N1, being bonded to a proton, would exhibit a ¹J(¹⁵N-¹H) coupling constant. The chemical shifts would confirm the pyrazole ring's electronic structure and tautomeric state. The amide nitrogen would also present a distinct signal in the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment would primarily show correlations between coupled protons. For this molecule, its use would be limited but could show weak long-range coupling between the pyrazole N-H and the H5 proton.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H5 signal in the ¹H spectrum to the C5 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range connectivity (2-3 bonds). Key expected correlations would include:

The H5 proton to carbons C3 and C4.

The pyrazole N-H proton to carbons C3 and C5.

The amide NH₂ protons to the carbonyl carbon (C=O) and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could show correlations between the amide protons and the H5 proton, providing information about the preferred conformation of the carboxamide group relative to the pyrazole ring.

Solid-State NMR for Crystalline Form Analysis

Solid-State NMR (SSNMR) is crucial for studying the structure of materials in their crystalline state. For this compound, SSNMR can differentiate between potential polymorphs, which may arise from different hydrogen-bonding patterns in the solid state. nih.gov Studies on related pyrazoles have successfully used high-resolution ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning) NMR to determine the specific tautomer present in the solid state and to analyze the kinetics of proton transfer in hydrogen-bonded assemblies. cdnsciencepub.comacs.orgnih.gov This technique would be invaluable for characterizing the supramolecular structure of the title compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions from the N-H and C=O stretching vibrations.

N-H Stretching: Two distinct N-H stretching regions are expected. The carboxamide NH₂ group will show two bands, typically in the 3400-3200 cm⁻¹ range, corresponding to asymmetric and symmetric stretching. The pyrazole N-H stretch is more complex due to strong intermolecular hydrogen bonding, which significantly lowers and broadens the absorption band. mdpi.comresearchgate.net In solid-state spectra of related pyrazoles, this appears as a broad, complex band between 3200 and 2600 cm⁻¹. mdpi.comsemanticscholar.org

C=O Stretching: A strong absorption band, known as the Amide I band, is expected between 1680 and 1640 cm⁻¹ for the carbonyl stretch of the primary amide. mdpi.com

N-H Bending: The Amide II band, a combination of N-H bending and C-N stretching, should appear around 1640-1590 cm⁻¹.

C-I Stretching: The vibration for the carbon-iodine bond is expected at lower frequencies, typically in the far-infrared region around 600-500 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The pyrazole ring vibrations and the C-I stretch would likely produce strong signals in the Raman spectrum. rsc.orgnih.gov Studies on halogen-substituted pyrazoles have utilized Raman spectroscopy to observe argentophilic (Ag···Ag) interactions in metal complexes, demonstrating its utility in probing subtle structural features. rsc.org

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Asymmetric & Symmetric Stretch 3400 - 3200 Medium-Strong
Pyrazole N-H Stretch (H-bonded) 3200 - 2600 Strong, Broad
Carbonyl C=O Amide I Stretch 1680 - 1640 Strong
Amide N-H Amide II Bend 1640 - 1590 Medium-Strong
Pyrazole Ring C=N, C=C Stretches 1580 - 1400 Medium

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its pyrazole ring, carboxamide group, and carbon-iodine bond.

The pyrazole ring itself contributes to a complex spectral region. The N-H stretching vibration of the pyrazole ring is particularly sensitive to its environment, especially hydrogen bonding. mdpi.com In solid-state pyrazoles, extensive hydrogen bonding significantly lowers and broadens the N-H stretching frequency, which is calculated to be around 3400–3500 cm⁻¹ for monomers. mdpi.com For halogenated pyrazoles, this vibration appears in the 2600–3200 cm⁻¹ range, often overlapping with C-H stretching frequencies. mdpi.com

The carboxamide group introduces strong and distinct vibrations. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is very intense and expected to be found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) usually occurs in the 1650-1590 cm⁻¹ range.

The vibration of the carbon-iodine (C-I) bond is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Frequency Range (cm⁻¹) Notes
Pyrazole N-H Stretch 2600-3200 Broad, affected by hydrogen bonding. mdpi.com
Amide N-H Symmetric & Asymmetric Stretch 3100-3400 Two distinct bands expected for -NH₂.
Aromatic C-H Stretch 3000-3150 Associated with the pyrazole ring.
Carbonyl C=O (Amide I) Stretch ~1650 Strong, characteristic absorption.
Amide N-H (Amide II) Bend 1590-1650 Medium to strong absorption.
Pyrazole Ring C=N, C=C Stretch 1400-1600 Multiple bands expected.

Conformational Analysis and Intermolecular Interaction Detection

The conformation and intermolecular interactions of this compound in the solid state are dictated by a combination of strong hydrogen bonds and potential halogen bonds. Pyrazoles are known to self-associate through hydrogen bonding, forming various supramolecular motifs like dimers, trimers, and catemers (chains). mdpi.comresearchgate.net

Specifically, the parent compound, 4-iodo-1H-pyrazole, forms a catemeric (chain-like) hydrogen-bonded motif in its crystal structure, in contrast to the trimeric motifs formed by its chloro and bromo analogs. mdpi.com This is driven by hydrogen bonds between the pyrrole-like N1-H donor and the pyridine-like N2 acceptor of adjacent molecules. mdpi.com The N(H)···N distance in 4-iodo-1H-pyrazole is approximately 2.87 Å. mdpi.com

The introduction of the 3-carboxamide group provides additional, strong hydrogen bond donors (the -NH₂ group) and an acceptor (the C=O group). mdpi.com This group will compete with the pyrazole nitrogens to form a complex network of intermolecular hydrogen bonds. It is highly probable that the crystal packing will involve hydrogen bonds between the amide groups of neighboring molecules, and between the amide group and the pyrazole ring nitrogens.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). scispace.com

For this compound, the molecular formula is C₄H₄IN₃O. evitachem.com The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. This experimental value is then compared to the theoretical exact mass to confirm the formula.

Table 2: Precise Molecular Weight Data for this compound

Parameter Value
Molecular Formula C₄H₄IN₃O
Theoretical Monoisotopic Mass 221.92901 g/mol

An experimentally determined HRMS value that matches the theoretical mass within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the compound's identity and elemental composition.

Elucidation of Fragmentation Pathways for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate product ions. nih.gov The resulting fragmentation pattern provides a fingerprint that helps to elucidate the molecular structure. nih.gov While specific experimental data is not available, likely fragmentation pathways can be predicted based on the known behavior of amides, aromatic rings, and halogenated compounds. libretexts.org

Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). Key fragmentation pathways would likely include:

Loss of Ammonia (NH₃): A common fragmentation for primary amides, leading to the formation of an ion corresponding to the pyrazole-3-carbonyl group.

Loss of the Carboxamide Radical (•CONH₂): Cleavage of the C-C bond between the pyrazole ring and the carboxamide group.

Loss of Iodine (I• or HI): Cleavage of the C-I bond, which is relatively weak.

Ring Cleavage: Fragmentation of the pyrazole ring itself, often following the initial loss of substituents. This can lead to characteristic neutral losses, such as HCN.

Table 3: Predicted MS/MS Fragmentation for [C₄H₄IN₃O+H]⁺

Precursor m/z (Theoretical) Fragment Description Fragment Formula Fragment m/z (Theoretical)
222.9368 [M+H]⁺ [C₄H₅IN₃O]⁺ 222.9368
222.9368 Loss of NH₃ [C₄H₂IN₂O]⁺ 205.9262
222.9368 Loss of H₂NCO• [C₃H₃IN₂]⁺ 178.9419
222.9368 Loss of I• [C₄H₅N₃O]⁺ 96.0456

Single Crystal X-ray Diffraction Studies

Determination of Absolute Molecular Structure and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. recx.no This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute molecular structure and conformation. mdpi.comesrf.fr

For this compound, a single-crystal X-ray study would confirm:

The planarity of the pyrazole ring.

The precise bond lengths and angles of all constituent atoms, including the C-I, C-N, N-N, C=O, and C-NH₂ bonds.

The relative orientation (conformation) of the carboxamide group with respect to the pyrazole ring.

The detailed network of intermolecular interactions, including the hydrogen bonding scheme and any potential halogen bonds, which dictate the crystal packing. mdpi.commdpi.com

Based on the structure of the parent 4-iodo-1H-pyrazole, the pyrazole ring itself is expected to be planar. mdpi.com The carboxamide group may be slightly twisted out of the plane of the pyrazole ring. The crystal structure would likely reveal a dense, three-dimensional network stabilized by the strong hydrogen bonds from the amide and pyrazole N-H groups and potentially halogen bonds involving the iodine atom. As the molecule is achiral, it would crystallize in a centrosymmetric space group.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by the intrinsic properties of its pyrazole ring and carboxamide substituent. The pyrazole ring is inherently aromatic and planar. The introduction of a large, polarizable iodine atom at the C4 position and a π-conjugated carboxamide group at the C3 position influences the electronic distribution and geometry of the ring.

Based on the reported structure of 4-Iodo-1H-pyrazole, the bond lengths within the pyrazole ring are expected to be consistent with an aromatic system. The C-I bond length is a key parameter, anticipated to be in the typical range for an iodine atom attached to an sp²-hybridized carbon. The geometry of the carboxamide group (-CONH₂) is planar, and it is expected to be largely coplanar with the pyrazole ring to maximize π-system conjugation. This planarity is defined by a torsion angle (N2-C3-C(O)-N(H₂)) approaching 0° or 180°.

Table 1: Predicted Bond Lengths and Angles for this compound Data extrapolated from related crystal structures. The pyrazole ring and C-I bond data are based on 4-Iodo-1H-pyrazole, while the carboxamide geometry is based on typical values for primary amides attached to aromatic rings.

Bond Lengths (Å)Bond Angles (°)
BondPredicted LengthAnglePredicted Angle
C4-I~2.08C5-C4-I~127.0
N1-N2~1.35C3-C4-I~128.0
N2-C3~1.34N2-C3-C4~111.0
C3-C4~1.38C3-C(O)-NH₂~117.0
C4-C5~1.37O-C(O)-NH₂~122.0
C5-N1~1.34N2-C3-C(O)~123.0
C3-C(O)~1.50C4-C3-C(O)~126.0
C=O~1.24
C(O)-N~1.33

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The supramolecular assembly of this compound in the solid state is predicted to be governed by a sophisticated interplay of strong and weak intermolecular forces. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, as well as a halogen bond donor.

Hydrogen Bonding: The primary amide (-CONH₂) and the pyrazole N-H group are potent hydrogen bond donors.

Amide-Amide Dimers: The carboxamide group is strongly predicted to form robust, centrosymmetric dimers through a pair of N-H···O hydrogen bonds. This R²₂(8) graph set motif is a highly prevalent and stable supramolecular synthon in the crystal engineering of primary amides. mdpi.com

Pyrazole Catemers: The pyrazole N1-H group is a classic hydrogen bond donor. In the crystal structure of 4-Iodo-1H-pyrazole, it forms infinite one-dimensional chains, or catemers, through N-H···N interactions with the sp²-hybridized N2 atom of an adjacent molecule. nih.govnih.gov

A significant point of interest is the competition between these interactions. The formation of amide dimers would preclude the amide oxygen from accepting other hydrogen bonds, while the formation of pyrazole catemers would engage the pyrazole N-H group. It is likely that both motifs could coexist, leading to complex tape or sheet structures.

Halogen Bonding: The iodine atom at the C4 position is an effective halogen bond donor. The electron-withdrawing nature of the pyrazole ring enhances the positive character of the σ-hole on the iodine atom. This allows for directional C-I···A interactions, where 'A' is a halogen bond acceptor such as the amide oxygen (C-I···O) or the pyrazole N2 atom (C-I···N). These interactions can play a crucial role in linking the primary hydrogen-bonded motifs into a three-dimensional architecture.

Table 2: Predicted Intermolecular Interactions and Their Geometries

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondAmide N-HAmide OD···A ≈ 2.9-3.0Primary structural motif (dimer formation) mdpi.com
Hydrogen BondPyrazole N-HPyrazole N2D···A ≈ 2.8-2.9Secondary structural motif (chain formation) nih.gov
Halogen BondC4-IAmide O / Pyrazole N2I···O ≈ 3.0-3.2 / I···N ≈ 3.1-3.3Directional interaction for 3D packing
π-π StackingPyrazole RingPyrazole RingCentroid···Centroid ≈ 3.5-3.8Possible, contributes to packing efficiency

Elucidation of Crystal Packing and Supramolecular Architectures

The combination of the strong amide-amide dimers and the directional pyrazole-pyrazole chains would likely result in the formation of robust, tape-like or sheet-like supramolecular structures.

One plausible architecture involves the formation of the primary amide R²₂(8) dimers. These discrete 0D units can then be linked into 1D tapes by the N-H···N hydrogen bonds of the pyrazole rings, creating a ladder-like motif. A second possibility is that N-H···N pyrazole chains form first, and these chains are then cross-linked by the amide-amide hydrogen bonds.

These 1D or 2D motifs would be further organized into a stable three-dimensional crystal lattice by the weaker but highly directional halogen bonds (C-I···O or C-I···N) and other van der Waals forces. The halogen bonds would serve as critical links, connecting the hydrogen-bonded tapes or sheets to one another, potentially in an orthogonal fashion, to fulfill an efficient and dense packing arrangement in the crystal. The final architecture represents a balance between satisfying the most potent hydrogen bond donors and acceptors while optimizing the weaker, yet structurally significant, interactions.

Computational and Theoretical Chemistry Studies on 4 Iodo 1h Pyrazole 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For 4-Iodo-1H-pyrazole-3-carboxamide, these methods help in understanding how the iodine atom and the carboxamide group influence the electronic properties of the pyrazole (B372694) ring.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method also provides the total energy of the molecule, which is essential for comparing the stability of different conformations or isomers. For pyrazole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to predict geometric parameters such as bond lengths and angles. mdpi.comacu.edu.in

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrazole Ring using DFT

ParameterBond Length (Å)Bond Angle (°)
N1-N21.35-
N2-C31.33-
C3-C41.42-
C4-C51.38-
C5-N11.34-
N1-N2-C3-112.0
N2-C3-C4-110.0
C3-C4-C5-105.0
C4-C5-N1-107.0
C5-N1-N2-106.0

Note: The data in this table is representative of a substituted pyrazole ring and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO can be located on the ring and any electron-withdrawing substituents. researchgate.net In this compound, the electron-withdrawing nature of the iodine atom and the carboxamide group is expected to lower the energy of the LUMO and affect the HOMO-LUMO gap. This analysis is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrazole Carboxamide Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap 4.7

Note: This data is illustrative and based on general findings for pyrazole carboxamide derivatives. researchgate.net The actual values for this compound will depend on specific computational parameters.

Electrostatic Potential (ESP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (ESP) surface map is a visual tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netijbiotech.com In an ESP map, red areas indicate negative potential (electron-rich), while blue areas represent positive potential (electron-poor).

For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen atoms of the pyrazole ring, making them potential sites for hydrogen bonding and electrophilic attack. researchgate.netijbiotech.com The hydrogen atoms of the amide and the pyrazole NH would exhibit positive potential. The iodine atom can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It is used to understand delocalization effects, hyperconjugative interactions, and the hybridization of atomic orbitals. science.govnih.gov

In this compound, NBO analysis can quantify the delocalization of electrons within the aromatic pyrazole ring and the extent of conjugation with the carboxamide group. It can also describe the nature of the C-I bond and the hybridization of the atoms involved. These insights are valuable for understanding the molecule's stability and reactivity. For instance, studies on similar systems have used NBO analysis to investigate intramolecular charge transfer. science.gov

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net

For pyrazole derivatives, computational NMR predictions have been shown to be in good agreement with experimental data, aiding in the assignment of signals and the study of tautomerism. researchgate.netmdpi.com In the case of this compound, predicting the ¹H and ¹³C NMR spectra would help in confirming its structure. The predicted chemical shifts would be influenced by the electronic effects of the iodo and carboxamide substituents. For example, the iodine atom is expected to have a significant effect on the chemical shift of the adjacent C4 carbon.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Pyrazole Ring

Carbon AtomPredicted Chemical Shift (ppm)
C3145.0
C4100.0
C5135.0

Note: This data is illustrative and based on general trends for substituted pyrazoles. The presence of the carboxamide group and the iodine atom would significantly influence these values in this compound.

Vibrational Frequency Calculations for IR and Raman Assignments

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. While specific experimental spectra for this exact compound are not widely published, extensive DFT studies on the closely related 4-halogenated-1H-pyrazole series provide a strong basis for understanding its vibrational modes.

For the 4-iodo-1H-pyrazole precursor, DFT calculations have been used to determine optimized geometries and vibrational frequencies, which show good agreement with experimental data. The presence of the carboxamide group at the 3-position in this compound would introduce new vibrational modes. These would include N-H stretching, C=O stretching, and various bending modes associated with the amide functionality.

Calculations for pyrazole monomers typically show the N-H stretching frequency around 3400–3500 cm⁻¹. mdpi.com However, intermolecular hydrogen bonding significantly lowers this frequency. mdpi.com In the solid state, this effect is prominent. For 4-Iodo-1H-pyrazole, a barely perceptible shoulder is observed at 3235 cm⁻¹, with a more complex band associated with N-H stretching appearing between 3100 and 3180 cm⁻¹. mdpi.com The addition of the carboxamide group would likely lead to even more complex hydrogen bonding networks, further influencing the N-H and C-H stretching regions of the IR spectrum.

A complete vibrational assignment is typically achieved by comparing experimental FTIR and FT-Raman data with theoretical calculations, often scaled to better match experimental values. The Potential Energy Distribution (PED) is calculated to assign the vibrational modes to specific atomic motions within the molecule. science.gov

Table 1: Predicted Vibrational Modes for this compound based on Related Compounds

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Pyrazole N-HStretching3100 - 3300 (Hydrogen-bonded)
Amide N-HSymmetric & Asymmetric Stretching3100 - 3500
Pyrazole C-HStretching3000 - 3100
Amide C=OStretching1630 - 1695
Pyrazole RingC=N and C=C Stretching1400 - 1600
Amide N-HBending1550 - 1650
Pyrazole C-IStretching500 - 600

This table is predictive and based on data for similar functional groups and the 4-iodo-1H-pyrazole structure.

Conformational Analysis and Tautomerism Studies of this compound

Exploration of Conformational Landscape via Potential Energy Surface Scans

The conformational landscape of this compound is primarily defined by the rotation of the carboxamide group relative to the pyrazole ring. Potential energy surface (PES) scans are computationally performed by systematically rotating the dihedral angle between the pyrazole ring and the carboxamide group and calculating the energy at each step. This allows for the identification of stable conformers (energy minima) and transition states (energy maxima).

For pyrazole derivatives, the planarity of the molecule is often the most stable conformation due to conjugation effects. It is expected that the most stable conformer of this compound would be planar or near-planar, allowing for maximum electronic delocalization between the pyrazole ring and the carboxamide substituent. The rotational barrier would provide insight into the rigidity of the molecule.

Investigation of Pyrazole Tautomerism (e.g., 1H vs. 2H forms) and Energetic Preferences

Pyrazoles unsubstituted on the nitrogen atoms exhibit annular prototropic tautomerism, where the hydrogen atom can be attached to either of the two nitrogen atoms, leading to the 1H and 2H (or 3H and 5H) tautomeric forms. researchgate.netnih.gov In the case of this compound, this would involve the equilibrium between this compound and 4-Iodo-2H-pyrazole-3-carboxamide.

Computational studies on substituted pyrazoles have shown that the relative stability of the tautomers is influenced by the electronic nature of the substituents. nih.gov DFT calculations are employed to determine the energies of the different tautomers, with the lower energy form being the more stable and thus more populated at equilibrium. For 3(5)-substituted pyrazoles, the tautomer with the substituent at the 3-position is often found to be more stable. nih.gov The presence of both an iodine atom and a carboxamide group will influence the electron density distribution in the ring and, consequently, the energetic preference of the tautomeric forms.

Molecular Dynamics (MD) Simulations

Investigation of Dynamic Behavior in Solution or Condensed Phases

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound in a simulated environment, such as in a solvent or in a crystal lattice. acs.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions, conformational changes, and intermolecular interactions over time. researchgate.net

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules, the stability of its different conformers, and the dynamics of hydrogen bonding between the solute and solvent. In the condensed phase, MD simulations can be used to understand crystal packing forces and the collective motions of the molecules.

Solvent Effects on Molecular Conformation and Interactions

The choice of solvent can significantly impact the conformational preferences and intermolecular interactions of pyrazole derivatives. nih.gov In solution, polar protic solvents can form hydrogen bonds with the pyrazole N-H and the carboxamide group, which can influence the tautomeric equilibrium and the rotational barrier of the carboxamide group. nih.gov

Computational studies can model these solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation box. nih.gov For instance, studies on pyrazole tautomerism have shown that water molecules can lower the energy barrier between tautomers by facilitating proton transfer through hydrogen-bonded networks. nih.gov The polarity of the solvent can also affect the dipole moment of the molecule, which in turn can influence its aggregation behavior. mdpi.com

Chemical Reactivity and Derivatization Strategies for 4 Iodo 1h Pyrazole 3 Carboxamide

Reactions Involving the Iodo Group at the Pyrazole (B372694) Ring (C-4)

The iodine atom at the C-4 position of the pyrazole ring is a key site for chemical modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The C-I bond at the C-4 position is a versatile handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds. For instance, the Suzuki-Miyaura reaction has been successfully used to arylate 4-iodopyrazole (B32481) derivatives. rsc.org In one study, the coupling of a 4-iodopyrazole with phenylboronic acid in the presence of a palladium acetate (B1210297) catalyst yielded the corresponding 5,4-diarylpyrazole. rsc.org It's worth noting that in comparative studies of Suzuki-Miyaura reactions with halogenated aminopyrazoles, bromo and chloro derivatives were found to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. mdpi.comsci-hub.se This reaction is typically catalyzed by a palladium complex and a copper(I) salt. sci-hub.se Substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions, resulting in high yields of the corresponding alkynylated products. arkat-usa.orgresearchgate.net

Heck-Mizoroki Reaction: The Heck-Mizoroki reaction involves the cross-coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base. clockss.org Research on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has shown that it can produce 1-protected-4-alkenyl-1H-pyrazoles. clockss.org In these reactions, tri(ethyl)phosphite was found to be a suitable ligand, and the trityl group served as an effective protecting group for the 1H-pyrazole. clockss.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming carbon-nitrogen bonds. organic-chemistry.org It has been applied to 4-halopyrazoles, including 4-iodopyrazoles, for reaction with various amines. Both palladium and copper catalysts have been utilized for these C-N coupling reactions. Studies on the alkylamino coupling reactions at the C-4 position of 4-halo-1H-1-tritylpyrazoles have revealed that while Pd(dba)2 is effective for aryl- or alkylamines lacking a β-hydrogen, CuI-mediated reactions are more suitable for alkylamines that possess a β-hydrogen. nih.gov The choice of catalyst can be complementary depending on the amine's structure. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodopyrazole Derivatives

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProductYield (%)Reference
Suzuki-Miyaura4-Iodopyrazole derivativePhenylboronic acidPd(OAc)25,4-Diarylpyrazole74 rsc.org
Sonogashira1-(1-protected)-3-iodo-1H-pyrazolePhenylacetyleneStandard conditionsAlkynylated pyrazoleHigh arkat-usa.orgresearchgate.net
Heck1-Trityl-4-iodo-1H-pyrazoleMethyl acrylatePd(OAc)2/P(OEt)31-Trityl-4-(2-methoxycarbonylvinyl)-1H-pyrazole95 clockss.org
Buchwald-Hartwig4-Iodo-1H-1-tritylpyrazolePiperidinePd(dba)2/tBuDavePhos4-Piperidino-1-trityl-1H-pyrazole- nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazole ring, enhanced by the presence of the iodo group, can facilitate nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The iodine atom at the C-4 position can be displaced by various nucleophiles, such as amines and thiols, to introduce a range of functional groups. This type of transformation is fundamental in medicinal chemistry for creating diverse molecular scaffolds. While direct SNAr examples on 4-iodo-1H-pyrazole-3-carboxamide are not extensively detailed, the reactivity is analogous to the well-established Buchwald-Hartwig amination.

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)

The iodine atom of 4-iodopyrazole derivatives is susceptible to metal-halogen exchange, a powerful tool for further functionalization. This typically involves treatment with organolithium or Grignard reagents to replace the iodine atom with a metal, such as lithium or magnesium, generating a new organometallic pyrazole species. alfredstate.edu For instance, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole has been shown to be readily converted into a Grignard reagent. arkat-usa.orgresearchgate.net This intermediate can then be trapped with an electrophile, such as in a formylation reaction to produce 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. researchgate.net This demonstrates that the C-4 iodo functionality is a key handle for introducing carbon-based substituents through an organometallic intermediate.

Transformations at the Carboxamide Moiety (C-3)

The carboxamide group at the C-3 position offers additional opportunities for derivatization, primarily through hydrolysis and reduction.

Hydrolysis to Carboxylic Acid

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, typically with heating. masterorganicchemistry.com This transformation is a common step in the synthesis of pyrazole-3-carboxylic acid derivatives. For example, ethyl 5-amino-1H-pyrazole-4-carboxylates have been hydrolyzed to their corresponding carboxylic acids. nih.gov The resulting carboxylic acid can then serve as a precursor for further modifications.

Reduction to Amines

The carboxamide group is reducible to a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can also be employed to convert the carboxamide to a methylamine (B109427) group.

N-Alkylation and N-Acylation of the Amide Nitrogen

While the pyrazole ring nitrogens are generally more nucleophilic, the amide nitrogen of this compound can undergo N-alkylation and N-acylation under specific conditions. These reactions typically require the deprotonation of the amide N-H using a strong base to form an amidate anion, which then acts as a nucleophile.

N-Alkylation: The introduction of alkyl groups at the amide nitrogen can be achieved by treating the deprotonated amide with various alkylating agents such as alkyl halides or alkyl sulfates. The choice of base and solvent is crucial to favor reaction at the amide nitrogen over the pyrazole nitrogen. Common bases used for the N-alkylation of carboxamides include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) ekb.egresearchgate.net.

N-Acylation: Similarly, N-acylation of the amide nitrogen can be accomplished by reacting the amidate anion with acylating agents like acyl chlorides or anhydrides. These reactions lead to the formation of N-acyl-pyrazole-3-carboxamides, which are valuable intermediates in organic synthesis. The acylation of amines and amides is a well-established transformation, and various methods have been developed for this purpose researchgate.net.

Dehydration to Nitriles

The carboxamide group at the C3 position of the pyrazole ring can be dehydrated to form the corresponding nitrile, 4-iodo-1H-pyrazole-3-carbonitrile. This transformation is a common strategy in organic synthesis to introduce a cyano group, which is a versatile functional group that can be further converted into other functionalities such as carboxylic acids, amines, and tetrazoles.

A variety of dehydrating agents can be employed for this purpose. A common method for the dehydration of amides to nitriles involves the use of thionyl chloride (SOCl₂) google.com. Other reagents that can effect this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride (B1165640) (TFAA). For instance, the dehydration of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be induced by iodine monochloride (ICl), suggesting that halogen-based reagents can also facilitate dehydration in pyrazole systems nih.govresearchgate.net. A patent describes the synthesis of a 5-cyano-1H-pyrazole-4-carboxylic ester from the corresponding 5-(hydroxyiminomethyl) compound, which is an intermediate derived from the corresponding amide, highlighting the utility of the nitrile synthesis from amide precursors in this heterocyclic system google.com. The resulting 4-iodo-1H-pyrazole-3-carbonitrile is a valuable building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates researchgate.netbiosynce.com.

Reactions at the Pyrazole N-H Proton

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base, or the nitrogen can act as a nucleophile in substitution reactions. nih.gov This reactivity allows for a variety of derivatization strategies at the pyrazole nitrogen atoms.

N-Alkylation and N-Arylation for N-Substitution

N-alkylation and N-arylation of the pyrazole ring are fundamental transformations for modifying the properties of pyrazole-containing molecules.

N-Alkylation: The alkylation of the pyrazole N-H can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. ekb.egresearchgate.netresearchgate.net The reaction of 4-bromopyrazole with alkyl bromides in the presence of potassium carbonate in DMF is a known method for N-alkylation. mdpi.comencyclopedia.pub For asymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of regioisomers (N1 and N2 alkylation). researchgate.netmdpi.com The regioselectivity is often influenced by the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions. researchgate.net For example, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate (B1259523) yields a mixture of regioisomers, with the major product being the one where the alkyl group is attached to the less sterically hindered nitrogen. researchgate.net

N-Arylation: The introduction of an aryl group at the pyrazole nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. semanticscholar.org Copper-catalyzed N-arylation of pyrazoles with aryl halides has been reported to be an effective method. acs.org Palladium-catalyzed C-N coupling of aryl triflates with pyrazole derivatives has also been developed, with ligands such as tBuBrettPhos being effective for this transformation. researchgate.net

Reagent/Catalyst SystemProduct TypeReference
Alkyl halides / Base (e.g., K₂CO₃)N-Alkylpyrazoles mdpi.comencyclopedia.pub
Trichloroacetimidates / Brønsted acidN-Alkylpyrazoles researchgate.net
Aryl halides / Copper catalystN-Arylpyrazoles acs.org
Aryl triflates / Palladium catalystN-Arylpyrazoles researchgate.net

Deprotonation and Subsequent Reactions with Electrophiles

The acidic N-H proton of the pyrazole ring can be readily abstracted by a strong base, such as sodium hydride (NaH) or an organolithium reagent, to generate a pyrazolate anion. This anion is a potent nucleophile and can react with a wide range of electrophiles. researchgate.net This strategy allows for the introduction of various functional groups at the nitrogen atom. For instance, the deprotonated pyrazole can react with carbonyl compounds, such as aldehydes and ketones, to form N-hydroxyalkyl pyrazoles after workup.

Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., Nitration, Sulfonation, Bromination)

The pyrazole ring is considered an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. globalresearchonline.netresearchgate.net The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the C4 position is already occupied by an iodine atom. The carboxamide group at C3 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The iodine atom is a deactivating group but is ortho, para-directing. Therefore, further electrophilic substitution is expected to be challenging and would likely occur at the C5 position.

Nitration: The nitration of iodopyrazoles can proceed via a nitrodeiodination mechanism, where the iodine atom at the C4 position is replaced by a nitro group. The use of silica-sulfuric acid as a catalyst for the nitration of iodopyrazoles with fuming nitric acid has been reported to give good to excellent yields of the corresponding nitropyrazoles. researchgate.net Another method involves the use of fuming nitric acid and an octahedral zeolite or silica (B1680970) solid catalyst in THF. nih.gov

Sulfonation: The sulfonation of pyrazoles is a known reaction, typically occurring at the C4 position. globalresearchonline.netresearchgate.net For 4-iodopyrazole derivatives, sulfonation would likely require harsh conditions due to the deactivating nature of the iodine and carboxamide groups. The reaction would be expected to proceed at the C5 position, if at all. The use of fuming sulfuric acid (H₂SO₄/SO₃) is the standard reagent for sulfonation of aromatic compounds.

Bromination: The bromination of pyrazoles generally occurs at the C4 position. researchgate.net In the case of 4-iodopyrazoles, bromination would be expected to occur at the C5 position. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of pyrazoles and other heterocyclic compounds. encyclopedia.pubnih.gov The reaction is often carried out in a solvent such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). nih.gov

ReactionReagentExpected ProductReference
NitrationFuming HNO₃ / Silica-Sulfuric Acid4-Nitro-1H-pyrazole-3-carboxamide researchgate.net
SulfonationFuming H₂SO₄4-Iodo-5-sulfo-1H-pyrazole-3-carboxamide globalresearchonline.netresearchgate.net
BrominationN-Bromosuccinimide (NBS)5-Bromo-4-iodo-1H-pyrazole-3-carboxamide encyclopedia.pubnih.gov

Mechanistic Investigations of Key Derivatization Reactions

Understanding the mechanisms of the derivatization reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanism of N-alkylation of pyrazoles under basic conditions typically involves the deprotonation of the pyrazole N-H to form a pyrazolate anion. researchgate.net This anion then acts as a nucleophile, attacking the alkylating agent in an Sₙ2 reaction. For unsymmetrical pyrazoles, the regioselectivity is often governed by a combination of steric and electronic factors. researchgate.net Computational studies have been employed to predict the regioselectivity of N-alkylation by calculating the electron densities on the ring nitrogen atoms. diva-portal.org

The mechanism of electrophilic aromatic substitution on the pyrazole ring proceeds through the formation of a sigma complex (also known as an arenium ion), similar to other aromatic systems. umn.edu The stability of the intermediate sigma complex determines the regioselectivity of the reaction. For pyrazoles, electrophilic attack is generally favored at the C4 position due to the formation of a more stable carbocation intermediate. nih.gov In the case of 4-iodopyrazole, the iodine atom can be replaced by an electrophile in a nitrodeiodination reaction. This process is believed to proceed through an initial electrophilic attack of the nitronium ion (NO₂⁺) at the C4 position, followed by the departure of the iodonium (B1229267) ion (I⁺). researchgate.net Computational models based on density functional theory (DFT) have been used to predict the regioisomer distribution in electrophilic aromatic substitution reactions of various aromatic systems, including heterocyclic compounds. nih.gov

Mechanistic studies on N-arylation reactions , such as the Buchwald-Hartwig amination, have shown that the catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the pyrazole, deprotonation, and reductive elimination to form the N-arylpyrazole and regenerate the catalyst. The choice of ligand is critical for the efficiency of these reactions, as it influences the rates of the individual steps in the catalytic cycle.

Applications of 4 Iodo 1h Pyrazole 3 Carboxamide in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of an iodine atom and a carboxamide group on the pyrazole (B372694) core renders 4-Iodo-1H-pyrazole-3-carboxamide an important intermediate in synthetic chemistry. evitachem.com The iodine atom serves as a versatile handle for various cross-coupling reactions, while the carboxamide and the pyrazole's nitrogen atoms offer sites for further functionalization and cyclization. evitachem.com

Precursor in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. While direct use of this compound in MCRs is not extensively documented, the closely related derivative, 4-iodopyrazole-3-carbaldehyde, demonstrates the potential of this scaffold.

Research has shown that 4-iodopyrazole-3-carbaldehydes can participate in a metal- and catalyst-free, three-component reaction with secondary amines and elemental sulfur to produce pyrazole-tethered thioamides. d-nb.infobeilstein-journals.org This thioamidation process tolerates the iodo-substituent well, yielding the desired products in good to excellent yields (58–92%) in relatively short reaction times. d-nb.infobeilstein-journals.org This highlights the utility of the 4-iodopyrazole (B32481) core as a stable and effective precursor in the construction of complex heterocyclic systems through MCRs. The operational simplicity of this approach opens avenues for creating diverse molecular libraries based on the pyrazole framework. beilstein-journals.org

Role in Sequential Organic Transformations

The distinct reactivity of the functional groups on this compound allows for its use in sequential, multi-step synthetic strategies to build elaborate molecules. The carbon-iodine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, providing a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds.

Common sequential transformations include:

Cross-Coupling Reaction: The iodine at the C-4 position can be readily used in reactions like the Suzuki-Miyaura (with arylboronic acids) or Sonogashira (with terminal alkynes) couplings to introduce aryl, heteroaryl, or alkynyl groups. researchgate.net These reactions are highly regioselective and provide a robust method for elaborating the pyrazole core. researchgate.net

Modification of the Carboxamide Group: Following the cross-coupling reaction, the carboxamide group can be modified. It can undergo condensation reactions with amines or alcohols, or it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like esters or used in further coupling reactions. evitachem.com

N-Alkylation/Arylation: The pyrrole-like nitrogen (N1) of the pyrazole ring can be alkylated or arylated to introduce additional diversity into the final molecule.

This step-wise approach allows for the systematic and controlled construction of highly functionalized pyrazole derivatives that are otherwise difficult to synthesize. researchgate.net The ability to perform these transformations sequentially makes this compound a key building block for creating targeted molecules for various applications.

Reaction TypeReagents & ConditionsPurposeReference
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., KOAc), Solvent (e.g., DMA)Forms a C-C bond, attaching an aryl group at the 4-position. researchgate.net
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseForms a C-C bond, attaching an alkynyl group at the 4-position. researchgate.net
Thioamidation (from aldehyde) Secondary amine, Elemental sulfur, Solvent (e.g., DMF), HeatForms a thioamide functional group from the corresponding aldehyde in a one-pot reaction. d-nb.infobeilstein-journals.org
Amide Condensation Amine or Alcohol, Coupling agentsModifies the carboxamide group to form more complex amides or esters. evitachem.com

Scaffold for the Development of New Functional Materials

The inherent structural and electronic properties of this compound make it an attractive scaffold for designing new functional materials. The planarity of the pyrazole ring, combined with its capacity for specific intermolecular interactions, facilitates the creation of ordered structures and materials with unique properties.

Supramolecular Self-Assembly driven by Intermolecular Interactions (e.g., hydrogen and halogen bonding)

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, well-defined architectures. This compound is exceptionally well-suited for this purpose due to its multiple sites for hydrogen and halogen bonding.

Hydrogen Bonding: The pyrazole ring itself contains a pyrrole-like NH group (a hydrogen bond donor) and a pyridine-like N atom (a hydrogen bond acceptor). semanticscholar.org This allows pyrazoles to form robust hydrogen-bonding networks, resulting in motifs like dimers, trimers, and catemeric chains. semanticscholar.orgmdpi.com The carboxamide group (-CONH₂) provides additional strong hydrogen bond donor (N-H) and acceptor (C=O) sites, further reinforcing these assemblies.

Halogen Bonding: The iodine atom at the C-4 position acts as a halogen bond (XB) donor. mdpi.com Halogen bonding is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom is attracted to a nucleophilic site (like a lone pair on a nitrogen or oxygen atom). nih.gov The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent XB donor (I > Br > Cl > F). mdpi.com

The combination of strong, directional hydrogen bonds and halogen bonds allows molecules of this compound to self-assemble into highly ordered one-, two-, or three-dimensional crystalline structures. mdpi.combris.ac.uk This controlled assembly is a cornerstone of crystal engineering, where these interactions are used to design materials with specific properties, such as for gas sorption or in the development of luminescent materials. mdpi.com

Interaction TypeDonor SiteAcceptor SiteSignificance in Self-AssemblyReference
Hydrogen Bond Pyrazole N1-H, Amide N-HPyrazole N2, Amide C=OFormation of robust and predictable motifs like chains, dimers, and trimers, directing the primary structure. semanticscholar.orgmdpi.com
Halogen Bond C4-IodineN, O, or other lone-pair containing atomsProvides directional control over crystal packing, influencing the final supramolecular architecture. mdpi.comnih.govbris.ac.uk
C-H–π Interaction C-H bondsPyrazole ring π-systemWeaker interactions that contribute to the overall stability and packing of the crystal lattice. mdpi.com

Precursor for Polymer Synthesis (if applicable)

In principle, the bifunctional nature of this compound makes it a potential monomer for polymerization. The iodine atom could be used in polycondensation reactions based on cross-coupling chemistry (e.g., poly(Suzuki-Miyaura) coupling), while the carboxamide group could potentially participate in other polymerization processes. However, based on the reviewed literature, there are no direct examples of this compound being used as a precursor for polymer synthesis. While one study noted a single crystal-to-single crystal polymerization-depolymerization phenomenon, it involved a different pyrazole derivative. researchgate.net Therefore, its application in this specific area remains a theoretical possibility pending further research.

Ligand Design in Coordination Chemistry (if applicable to N-coordination)

The pyrazole ring is a well-established and important ligand in coordination chemistry. semanticscholar.orgmdpi.com It typically coordinates to metal ions through its sp²-hybridized, pyridine-like nitrogen atom (N2). The structural rigidity and tunable electronic properties of the pyrazole scaffold are highly advantageous for designing metal complexes with specific geometries and reactivities. semanticscholar.org

The this compound molecule can serve as a monodentate ligand through its N2 atom. The substituents on the ring significantly influence its properties as a ligand:

Electronic Tuning: The electron-withdrawing nature of the iodine atom at the C-4 position decreases the electron density on the pyrazole ring, which in turn lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This enhanced electron-acceptor character can strengthen metal-ligand charge transfer, affecting the catalytic or photophysical properties of the resulting complex.

Secondary Interactions: The carboxamide group and the iodine atom can engage in secondary, non-covalent interactions within the coordination sphere, such as intramolecular hydrogen or halogen bonding, which can help stabilize the complex and influence its three-dimensional structure.

Post-Coordination Modification: After the pyrazole has been coordinated to a metal center, the iodine atom remains available for subsequent cross-coupling reactions, allowing for the synthesis of complex, multimetallic, or functionalized coordination compounds.

These features make this compound and its derivatives valuable ligands for developing new catalysts, functional materials, and metallodrugs. mdpi.com

Applications in Fragment-Based Drug Discovery (FBDD) as a Lead Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on screening collections of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided growth or linking strategies. Within this paradigm, the selection of fragments is of paramount importance, with a focus on compounds that possess desirable physicochemical properties and offer vectors for synthetic elaboration.

The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs. Its utility in FBDD is attributed to its favorable properties, including a low molecular weight, metabolic stability, and the capacity to engage in various non-covalent interactions with protein targets, such as hydrogen bonding and π-stacking. The introduction of substituents onto the pyrazole ring allows for the fine-tuning of its properties and provides handles for chemical modification.

While direct and extensive research specifically documenting the use of this compound as a primary lead fragment in FBDD campaigns is not widely available in published literature, its structural features make it a theoretically valuable building block for the creation of fragment libraries. The pyrazole core, substituted with both a carboxamide and an iodine atom, presents distinct opportunities for interaction and elaboration.

The carboxamide group is a classic hydrogen bond donor and acceptor, capable of forming key interactions with protein backbones or specific amino acid residues. The iodine atom at the 4-position is a particularly interesting feature for FBDD. It can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition for its potential to enhance binding affinity and selectivity. Furthermore, the iodine atom serves as a versatile synthetic handle for post-fragment-screening optimization. Through well-established cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, the iodine can be readily replaced with a wide array of other functional groups, allowing for the rapid exploration of the chemical space around the initial fragment hit.

Although specific examples detailing the screening of this compound against various protein targets are not explicitly detailed in current research, the broader class of pyrazole carboxamides has been investigated. For instance, related pyrazole derivatives have been explored as inhibitors of enzymes such as succinate (B1194679) dehydrogenase and carbonic anhydrase. These studies underscore the potential of the pyrazole carboxamide scaffold to bind to active sites and elicit a biological response.

Structure Activity Relationship Sar Studies for Investigating the Molecular Interactions of 4 Iodo 1h Pyrazole 3 Carboxamide Analogues

Rational Design and Synthesis of 4-Iodo-1H-pyrazole-3-carboxamide Derivatives

The rational design of this compound derivatives is guided by the desire to enhance potency, selectivity, and pharmacokinetic properties. The synthetic versatility of the pyrazole (B372694) ring is a key advantage in this endeavor. mdpi.com The core scaffold itself can be synthesized through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov

The introduction of the iodine atom at the 4-position is typically achieved through electrophilic iodination of the pyrazole ring. This position is generally susceptible to electrophilic substitution. globalresearchonline.net The carboxamide group at the 3-position can be introduced by the amidation of a corresponding carboxylic acid or through other carboxylation techniques. evitachem.com

Once the this compound core is established, further derivatization can be systematically explored. The iodine atom at the C-4 position is a particularly useful handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the analogues. The N-H of the pyrazole ring and the amide N-H also present opportunities for substitution, further diversifying the library of compounds.

For instance, in the development of aminopyrazole-based JNK3 inhibitors, various synthetic routes were employed to generate a diverse set of analogues. acs.org These included Ullman coupling of a 4-nitro-1H-pyrazole with aryl halides, followed by reduction of the nitro group and subsequent amide or urea (B33335) formation. acs.org Such synthetic strategies are readily adaptable for the diversification of the this compound scaffold.

A general synthetic scheme for the derivatization of this compound is presented below:

Scheme 1: General synthetic routes for the derivatization of this compound.

Step Reaction Reagents and Conditions Purpose
1 N-H SubstitutionAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)Introduce diversity at the N1 position of the pyrazole ring.
2 C4-Substitution (e.g., Suzuki Coupling)Arylboronic acid, Pd catalyst, Base, SolventIntroduce various aryl or heteroaryl groups at the 4-position, modulating steric and electronic properties.
3 Amide N-SubstitutionAlkyl halide, BaseIntroduce substituents on the carboxamide nitrogen, influencing hydrogen bonding and lipophilicity.

In Silico Screening and Molecular Docking Studies for Target Identification and Binding Mode Prediction

In silico methods, particularly molecular docking, play a crucial role in the early stages of drug discovery by predicting the binding modes of ligands to their protein targets and estimating their binding affinities. nih.govnih.gov For analogues of this compound, docking studies can help identify potential biological targets and guide the rational design of more potent and selective inhibitors.

For example, molecular docking studies of various 1H-pyrazole derivatives have been performed on several protein kinases, including Aurora A, CDK2, and VEGFR2, to screen for potential anticancer agents. nih.govnih.gov These studies revealed that the pyrazole scaffold can fit deeply within the ATP-binding pocket of these kinases, forming key hydrogen bond interactions.

In a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as Aurora-A kinase inhibitors, docking simulations positioned the most potent compound into the active site of the kinase, providing a probable binding model for further optimization. acs.org Similarly, docking of imidazopyrazole-3-carboxamide derivatives into the active site of Bruton's tyrosine kinase (BTK) helped in understanding the structural basis for their inhibitory activity and selectivity. researchgate.net

The following table summarizes the key interactions observed in docking studies of related pyrazole carboxamide derivatives with various protein kinase targets, which can be extrapolated to guide the design of this compound analogues.

Table 1: Predicted Molecular Interactions of Pyrazole Carboxamide Analogues with Protein Kinase Targets from Docking Studies.

Compound Class Target Kinase Key Predicted Interactions Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesAurora-AHydrogen bonds with residues in the hinge region; hydrophobic interactions in the ATP-binding pocket. acs.org
Imidazopyrazole-3-carboxamidesBTKHydrogen bonding with the hinge region; interactions with the DFG motif. researchgate.net
1H-pyrazole-3-carboxamidesFLT3/CDKsInteractions with the kinase hinge region and the gatekeeper residue. nih.govsemanticscholar.org
Aminopyrazole derivativesJNK3Hydrogen bonding with the hinge region; specific interactions with isoform-specific residues. acs.org

These in silico models suggest that the carboxamide group of the this compound scaffold is likely to form crucial hydrogen bonds with the hinge region of a target kinase, while the substituents at the N1 and C4 positions can be modified to optimize interactions with other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Biochemical and Mechanistic Studies of Target Engagement

Biochemical assays are essential for validating the predictions from in silico studies and for quantifying the inhibitory potency of the synthesized analogues. For kinase inhibitors, these assays typically involve measuring the inhibition of the phosphotransferase activity of the target enzyme.

In a study on 1H-pyrazole-3-carboxamide derivatives as FLT3 and CDK inhibitors, the compounds were evaluated in enzymatic assays to determine their IC50 values. nih.gov A structure-activity relationship study revealed that the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole was critical for potent inhibition of both FLT3 and CDKs. nih.gov

The following table presents a selection of IC50 values for representative pyrazole carboxamide derivatives against their target kinases, illustrating the impact of structural modifications on inhibitory activity.

Table 2: Enzymatic Inhibition Data for Representative Pyrazole Carboxamide Analogues.

Compound/Analogue Target Kinase IC50 (nM) Key Structural Features Reference
Compound 50 (FN-1501)FLT32.334-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino) substituent nih.gov
Compound 50 (FN-1501)CDK21.024-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino) substituent nih.gov
Compound 12a JNK311N-aryl urea moiety acs.org
Compound 18a BTK4.9Imidazopyrazole core with specific amide substituent researchgate.net

These data highlight that modifications at the 4-position of the pyrazole ring can dramatically influence kinase inhibitory potency. For this compound analogues, replacing the iodine with various aryl or heteroaryl groups would be a key strategy to explore for enhancing enzyme inhibition.

While much of the research on pyrazole carboxamides has focused on enzyme inhibition, some analogues have been investigated for their activity at G-protein coupled receptors (GPCRs). For these targets, radioligand binding assays are used to determine the affinity (Ki) of the compounds for the receptor.

To understand the biological effects of these compounds in a more physiological context, cellular assays are employed. These assays can confirm target engagement in cells and elucidate the downstream consequences of target inhibition.

For kinase inhibitors, this often involves Western blot analysis to measure the phosphorylation status of the kinase's downstream substrates. For example, potent inhibitors of FLT3 and CDKs were shown to suppress the phosphorylation of retinoblastoma protein (Rb), a key substrate of CDKs, and inhibit the phosphorylation of FLT3 and its downstream signaling proteins like ERK, AKT, and STAT5 in cancer cell lines. nih.gov

In studies on imidazopyrazole-3-carboxamide derivatives as BTK inhibitors, effective compounds were shown to inhibit the auto-phosphorylation of BTK in TMD8 cells, block the cell cycle at the G0/G1 phase, and induce apoptosis. researchgate.net Similarly, some 1H-pyrazole-3-carboxamide derivatives have been shown to induce apoptosis in cancer cells, with their mechanism potentially involving DNA binding and cleavage. nih.gov

Development of Molecular Probes and Chemical Biology Tools Based on the Scaffold

The versatility of the this compound scaffold makes it an excellent starting point for the development of chemical probes and tools for chemical biology research. acs.org The reactive iodine atom can be used to attach various reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels.

These molecular probes can be invaluable for:

Target Identification and Validation: By identifying the cellular binding partners of the probe.

Imaging: Visualizing the subcellular localization of the target protein.

Pull-down Assays: Isolating the target protein and its associated complexes for further analysis.

The synthesis of such probes would typically involve a late-stage functionalization of the 4-iodo position or another suitable position on the pyrazole scaffold. For example, a Sonogashira coupling reaction could be used to attach an alkyne-containing linker to the 4-iodo position, which could then be "clicked" to an azide-functionalized reporter group using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The development of highly selective and potent chemical probes based on the this compound scaffold holds significant promise for advancing our understanding of the biological roles of its target proteins. acs.org

Future Directions and Emerging Research Avenues for 4 Iodo 1h Pyrazole 3 Carboxamide

Integration with Automated Synthesis and High-Throughput Screening Platforms

The demand for large libraries of diverse chemical compounds for drug discovery and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. numberanalytics.com For 4-iodo-1H-pyrazole-3-carboxamide, these technologies offer a pathway to rapidly explore its chemical space and identify derivatives with optimized properties.

Key future developments include:

Automated Synthesis Platforms : The use of automated systems, including those based on flow chemistry or capsule-based synthesis, to generate libraries of this compound analogues. numberanalytics.comrsc.orgchemrxiv.org These platforms allow for rapid reaction optimization and the production of a large number of derivatives with varied substituents. chemrxiv.orgnih.gov

High-Throughput Screening (HTS) : Screening large libraries of this compound derivatives against biological targets, such as protein kinases, is becoming more efficient. nih.govnih.govdrugdiscoverytrends.com HTS assays, often coupled with fluorescence or luminescence detection, can quickly identify potent and selective inhibitors from vast compound collections. nih.govmdpi.com The integration of HTS with kinase inhibitor discovery programs has proven to be a powerful strategy for identifying novel therapeutic leads. nih.govacs.org

The combination of automated synthesis and HTS will accelerate the discovery of new applications for this compound derivatives in medicine and beyond. chemmethod.com

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering novel reactivity. Advanced in situ spectroscopic techniques are poised to provide unprecedented insights into the formation and transformation of this compound.

Future research will likely employ:

In Situ NMR Spectroscopy : Techniques like 1H, 13C, and even 15N NMR can be used to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. nih.govbeilstein-journals.org For related heterocyclic systems, 11B-NMR has been used to track the synthesis of scorpionate ligands in situ. nih.gov

Other Spectroscopic Methods : Techniques such as in situ FT-IR and Raman spectroscopy can provide complementary information about the bonding and structural changes occurring during a reaction.

By directly observing the species present in a reacting mixture, chemists can gain a more complete picture of the reaction landscape, leading to more efficient and controlled syntheses of this compound and its derivatives. mdpi.com

Development of Novel Catalytic Systems for this compound Transformations

The iodo-substituent on the pyrazole (B372694) ring of this compound makes it an ideal handle for a variety of catalytic cross-coupling reactions. Furthermore, the C-H bonds on the pyrazole ring itself represent opportunities for direct functionalization.

Emerging research in this area includes:

C-H Functionalization : Transition-metal-catalyzed C-H functionalization offers a direct and atom-economical way to introduce new substituents onto the pyrazole core, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net Palladium-catalyzed C-H allylation and benzylation have been demonstrated for pyrazoles with electron-withdrawing groups. acs.org

Dual Catalysis : The combination of different catalytic modes, such as transition metal catalysis and photoredox catalysis, can enable previously inaccessible transformations. beilstein-journals.org This approach could be used to develop novel methods for the arylation or alkenylation of this compound. acs.org

Halogen Bonding Catalysis : The iodine atom itself can participate in halogen bonding, a non-covalent interaction that is finding increasing use in catalysis. This could be exploited to control the stereochemistry or regioselectivity of reactions involving this compound.

The development of new catalytic systems will significantly expand the synthetic toolbox available for modifying this compound, enabling the creation of novel and complex molecular architectures.

Computational Design of Next-Generation Analogues with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these methods can guide the design of new analogues with tailored electronic, steric, and pharmacokinetic properties.

Future computational efforts will focus on:

Structure-Activity Relationship (SAR) Studies : Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis to understand how structural modifications to this compound affect its biological activity. tandfonline.comberkeley.edu

De Novo Design : Employing algorithms to design entirely new molecules based on the this compound scaffold that are predicted to have improved properties.

Predictive Modeling : Using machine learning and artificial intelligence to predict the outcomes of reactions, optimize synthetic conditions, and identify promising new synthetic routes. numberanalytics.com

The synergy between computational design and experimental synthesis will be a powerful engine for innovation in the development of next-generation this compound analogues. nih.gov

Expanding the Scope of Supramolecular and Material Applications

The presence of an iodine atom and the pyrazole-carboxamide backbone provides this compound with the potential to participate in a variety of non-covalent interactions, making it an attractive building block for supramolecular chemistry and materials science.

Emerging applications in this domain include:

Crystal Engineering : The directional nature of halogen bonds involving the iodine atom can be exploited to control the packing of molecules in the solid state, leading to the design of new crystalline materials with desired properties. mdpi.comresearchgate.netrsc.org The self-assembly of halogenated organic molecules on surfaces is an active area of research. arxiv.org

Supramolecular Assemblies : The formation of well-defined supramolecular structures through halogen bonding and other non-covalent interactions. rsc.orgrsc.org These assemblies could find applications in areas such as molecular recognition, sensing, and catalysis.

Organic Electronics : The electronic properties of pyrazole-based materials, potentially tuned by the iodo-substituent, could be harnessed for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. mdpi.com

The exploration of this compound in the context of supramolecular chemistry and materials science is a relatively untapped area with significant potential for discovery.

Novel Biological Target Identification and Mechanistic Elucidation Studies

While pyrazole carboxamides are known to exhibit a range of biological activities, the specific targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. ontosight.ai

Future research will be directed towards:

Target Identification : Employing chemical proteomics and other advanced techniques to identify the specific proteins or other biomolecules that interact with this compound and its derivatives. frontiersin.org

Mechanistic Studies : Investigating the detailed molecular mechanisms by which these compounds exert their biological effects. This could involve a combination of biochemical assays, structural biology, and computational modeling. nih.govmdpi.com

Exploration of New Therapeutic Areas : Screening this compound and its analogues against a wider range of biological targets to uncover new therapeutic opportunities. nih.goveco-vector.comacs.org For example, some pyrazole carboxamides have been investigated as DNA-binding agents. nih.govjst.go.jp

A deeper understanding of the biological activity of this compound will be critical for translating its potential into new therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Iodo-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves iodination of a pyrazole precursor (e.g., 1H-pyrazole-3-carboxamide) using iodine sources like N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) under controlled temperatures (60–80°C). Optimization may require factorial design experiments to assess variables like solvent polarity, stoichiometry, and reaction time . Post-synthetic purification often employs column chromatography or recrystallization, with purity verified via HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify iodination at the 4-position and carboxamide functionality (e.g., a singlet for the pyrazole H-5 proton and carboxamide NH2_2 signals).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching C4_4H3_3IN3_3O (expected [M+H]+^+: 267.9302).
  • X-ray Crystallography : For unambiguous confirmation of crystal packing and substituent positions .

Q. What are the solubility challenges of this compound, and how can they be addressed for in vitro assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic iodo-substituent. Strategies include:

  • Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in buffered media.
  • Micellar Encapsulation : Employ surfactants like Tween-80 or cyclodextrins to enhance bioavailability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the iodine substituent in this compound’s bioactivity?

  • Methodological Answer : Isotope labeling (e.g., 125^{125}I) or computational modeling (DFT calculations) can track iodine’s electronic effects on binding affinity. Comparative studies with non-iodinated analogs (e.g., 1H-pyrazole-3-carboxamide) using surface plasmon resonance (SPR) or enzyme inhibition assays reveal steric/electronic contributions to target engagement .

Q. What experimental designs are suitable for resolving contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer : A pre-test/post-test control group design can assess degradation kinetics. For example:

  • pH Stability Assay : Incubate the compound in buffers (pH 2–10) at 37°C, sampling at intervals (0, 24, 48 hrs).
  • Analytical Monitoring : Use LC-MS to quantify degradation products (e.g., deiodinated species). Statistical tools like ANOVA identify significant deviations, while Arrhenius modeling predicts shelf-life .

Q. How can researchers integrate theoretical frameworks (e.g., QSAR) to predict this compound’s pharmacokinetic properties?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bond donors predict absorption/distribution. Molecular docking (e.g., AutoDock Vina) with cytochrome P450 isoforms (CYP3A4) simulates metabolic pathways. Validation requires in vitro hepatic microsomal assays .

Q. What strategies mitigate off-target effects when studying the compound’s kinase inhibition profile?

  • Methodological Answer :

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration.
  • Structure-Activity Relationship (SAR) : Modify the carboxamide or pyrazole ring to reduce promiscuity.
  • Cellular Context : Validate hits in cell-based assays (e.g., Western blot for phosphorylation status) to confirm target relevance .

Methodological Notes

  • Experimental Design : Pre-experimental designs (e.g., one-group pretest-posttest) are insufficient for complex variables; factorial designs (2k^k layouts) are preferred for multi-factor optimization .
  • Data Interpretation : Link findings to theoretical frameworks (e.g., Hard-Soft Acid-Base theory for iodine’s reactivity) to contextualize results .
  • Contradiction Resolution : Cross-validate anomalous data using orthogonal techniques (e.g., NMR vs. X-ray) and consult literature on analogous compounds (e.g., 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.